molecular formula C28H32FN5O B2697750 3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine CAS No. 1251561-13-3

3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine

Cat. No.: B2697750
CAS No.: 1251561-13-3
M. Wt: 473.596
InChI Key: OZMLBAMGGFXIJR-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine is a complex organic molecule that features a combination of pyridazine, piperidine, and piperazine rings

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used as a probe to study the interactions of pyridazine, piperidine, and piperazine rings with biological macromolecules.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Attachment of the 3,4-dimethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Attachment of the 2-fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Formation of the final compound: This involves coupling the intermediate compounds through amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-Phenylpyridazin-3-yl)piperidin-3-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
  • (1-(6-(4-Methylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-(2-bromophenyl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of 3-(3,4-dimethylphenyl)-6-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the 3,4-dimethylphenyl and 2-fluorophenyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32FN5O/c1-20-9-10-22(18-21(20)2)25-11-12-27(31-30-25)34-13-5-6-23(19-34)28(35)33-16-14-32(15-17-33)26-8-4-3-7-24(26)29/h3-4,7-12,18,23H,5-6,13-17,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMLBAMGGFXIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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